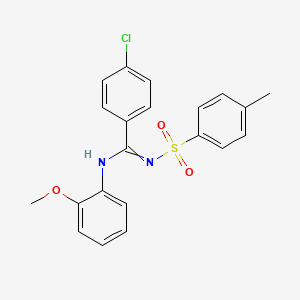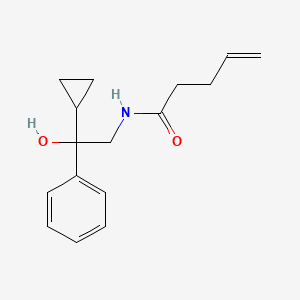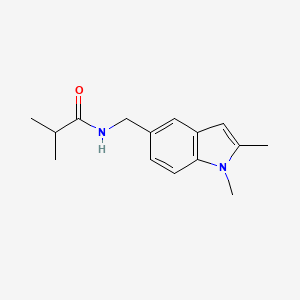![molecular formula C7H5ClF3N5S B2358292 5-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946818-06-9](/img/structure/B2358292.png)
5-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine, also known as CCT018159, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves the inhibition of the protein kinase CK2, which is a key regulator of cell growth, proliferation, and survival. CK2 has been found to be overexpressed in various cancers, making it a potential target for cancer therapy. This compound has been found to bind to the ATP-binding site of CK2, inhibiting its activity and leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis and metastasis in various cancer cell lines. Additionally, it has been found to modulate the expression of various genes involved in cancer progression and to enhance the efficacy of chemotherapy and radiation therapy. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
5-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has several advantages for lab experiments, including its high purity and yield, its potent anti-tumor activity, and its ability to sensitize cancer cells to chemotherapy and radiation. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of 5-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine. One potential direction is to further investigate its mechanism of action and to identify downstream targets of CK2 inhibition. Additionally, further studies are needed to determine its safety and efficacy in vivo and to explore its potential use in combination therapy with other anti-cancer agents. Furthermore, the development of analogs of this compound may lead to the discovery of more potent and selective CK2 inhibitors.
Synthesis Methods
5-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has been synthesized using various methods, including a one-pot reaction involving the condensation of 4-amino-5-mercapto-1,2,3-triazole, 4-chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole, and ammonium acetate in the presence of acetic acid. Another method involves the reaction of 2-amino-5-chloro-1,3,4-thiadiazole with 4-chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole in the presence of a base such as potassium carbonate. These methods have been found to yield high purity and yield of this compound.
Scientific Research Applications
5-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to inhibit angiogenesis and metastasis, which are critical processes in tumor growth and spread. Furthermore, this compound has been found to sensitize cancer cells to chemotherapy and radiation, making it a potential candidate for combination therapy.
properties
IUPAC Name |
5-[4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N5S/c8-3-1-16(2-7(9,10)11)15-4(3)5-13-14-6(12)17-5/h1H,2H2,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHDVHAVLVOMGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)C2=NN=C(S2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

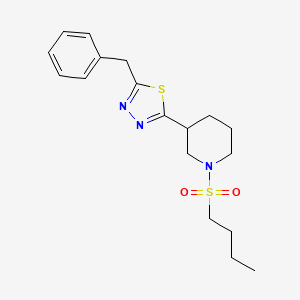
![9-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358211.png)
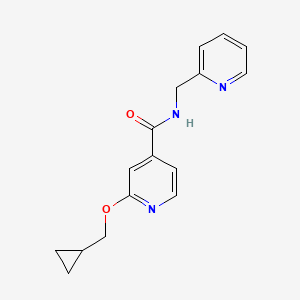
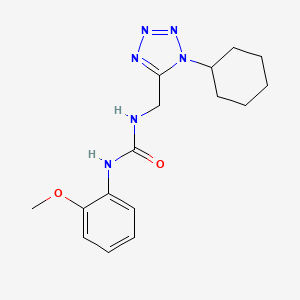

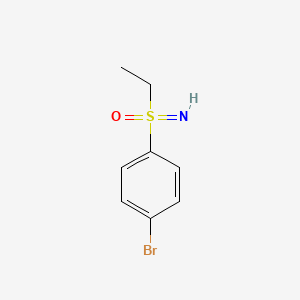


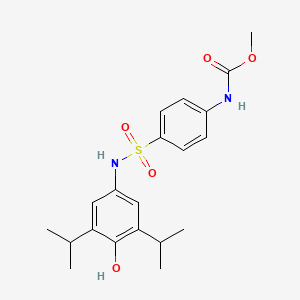
![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B2358223.png)
![2-(4-methoxyphenyl)-3-(methylsulfanyl)-N~8~-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2358225.png)
